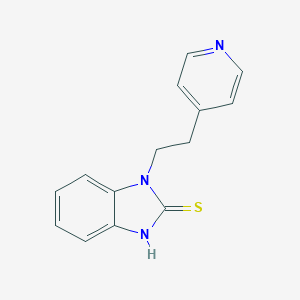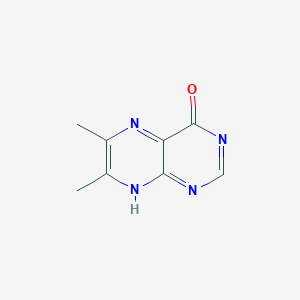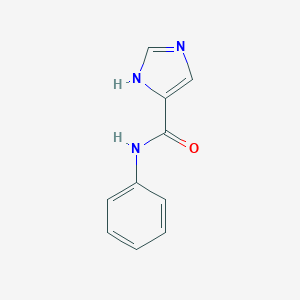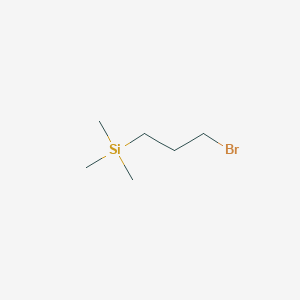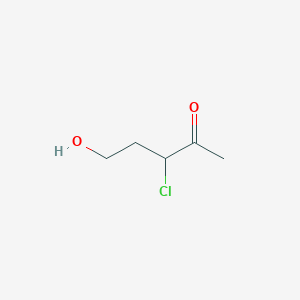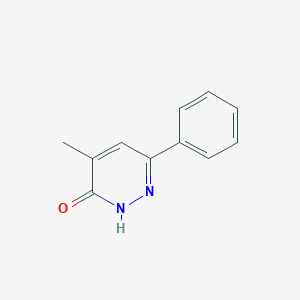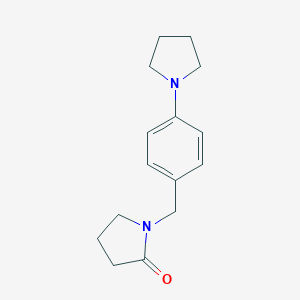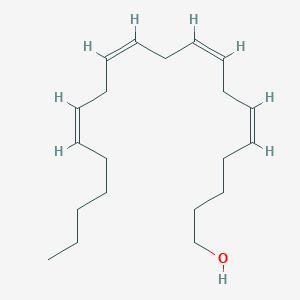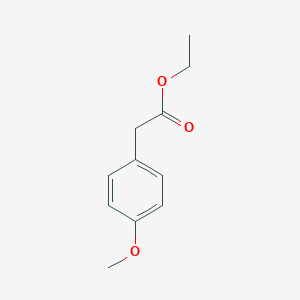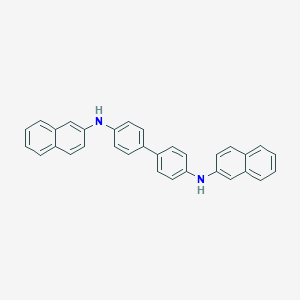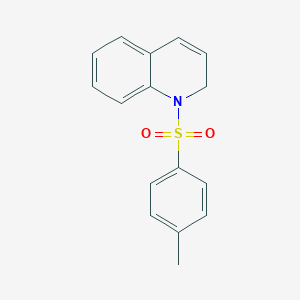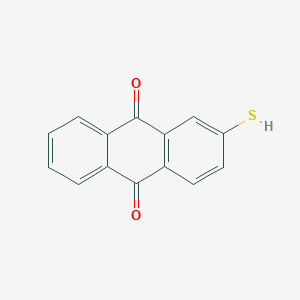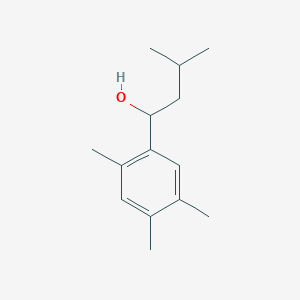
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is commonly referred to as Iso-E-Super and is widely used in the fragrance industry. Iso-E-Super has a unique scent that is described as woody, amber, and musky. This compound has gained a lot of attention due to its potential applications in scientific research.
Mécanisme D'action
Iso-E-Super binds to the olfactory receptors located in the nasal cavity. The binding of Iso-E-Super to the olfactory receptors triggers a series of biochemical reactions that ultimately lead to the perception of the scent. The exact mechanism of action of Iso-E-Super is still under investigation.
Effets Biochimiques Et Physiologiques
Iso-E-Super has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have shown that exposure to Iso-E-Super can alter the expression of genes involved in the immune response and inflammation. Iso-E-Super has also been shown to have an impact on the cardiovascular system, with some studies indicating that it may have a protective effect against heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
Iso-E-Super has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique scent that can be easily detected, making it an ideal compound for studying olfactory receptors. However, there are limitations to the use of Iso-E-Super in lab experiments. It is a synthetic compound that may not accurately represent the natural odorants found in the environment. Additionally, the exact mechanism of action of Iso-E-Super is still not fully understood, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of Iso-E-Super. One potential area of research is the development of new fragrances based on the structure of Iso-E-Super. Researchers may also investigate the potential therapeutic applications of Iso-E-Super in the treatment of various diseases. Additionally, there is a need for further research to understand the mechanism of action of Iso-E-Super and its impact on the biochemical and physiological processes in the body.
In conclusion, Iso-E-Super is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. It is widely used as a reference compound in the study of olfactory receptors and has been shown to have an impact on the biochemical and physiological processes in the body. While there are limitations to the use of Iso-E-Super in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of Iso-E-Super involves the reaction of 2,4,5-trimethylphenol with isobutyraldehyde in the presence of a catalyst. The process is carried out under controlled conditions to ensure a high yield of the desired product. The final product is purified using various techniques such as distillation, crystallization, and chromatography.
Applications De Recherche Scientifique
Iso-E-Super has found its application in various fields of scientific research. It is widely used as a reference compound in the study of olfactory receptors. Researchers use this compound to understand the mechanism of olfactory perception and to develop new fragrances. Iso-E-Super is also used as a model compound to study the binding of odorants to olfactory receptors.
Propriétés
Numéro CAS |
10425-87-3 |
|---|---|
Nom du produit |
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
3-methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9,14-15H,6H2,1-5H3 |
Clé InChI |
YROFLNGALVMWIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
Synonymes |
α-Isobutyl-2,4,5-trimethylbenzyl alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



